![molecular formula C19H12FNO3S B10989613 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B10989613.png)
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorophenyl, thiazole, and chromenone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2-fluorophenyl thiourea with α-haloketones under basic conditions. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The final step involves coupling the thiazole and chromenone intermediates under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Coupling Reactions: The thiazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent against various diseases.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development, particularly in the design of new anticancer and antimicrobial agents.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the chromenone moiety contributes to its overall stability and bioavailability. These interactions result in the modulation of cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
2,4-disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group are known for their enhanced binding affinity and stability, making them valuable in drug development.
Chromenone derivatives: These compounds are widely studied for their antioxidant and anticancer properties.
Biological Activity
The compound 3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one , also referred to as 3F-MTC , is a hybrid molecule that combines the structural features of thiazole and chromone. This combination has garnered interest due to the biological activities associated with both moieties, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 3F-MTC can be represented as follows:
This compound features a thiazole ring linked to a chromone structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that thiazole derivatives, including those combined with coumarin structures, exhibit significant anticancer properties. The presence of the thiazole moiety enhances cytotoxic activity against various cancer cell lines. For example, compounds similar to 3F-MTC have shown promising results in inhibiting the proliferation of cancer cells, with IC50 values indicating effective potency against specific types of cancer, such as colon and breast cancer .
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor , which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s. Studies have demonstrated that derivatives containing both thiazole and chromone can significantly inhibit AChE activity, with some compounds achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies on 3F-MTC indicate that it may possess broad-spectrum antimicrobial effects, making it a candidate for further investigation in treating infections caused by bacteria and fungi .
The biological activity of 3F-MTC is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiazole ring is known to interact with enzymes through various mechanisms, including competitive inhibition. The fluorine substitution on the phenyl ring may enhance binding affinity by modifying electronic properties.
- Molecular Interactions : Molecular docking studies suggest that 3F-MTC binds effectively to active sites of target enzymes, stabilizing the complex through hydrophobic interactions and hydrogen bonding .
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized a series of thiazole-coumarin hybrids and evaluated their cytotoxic effects on cancer cell lines. Among these, compounds similar to 3F-MTC demonstrated significant growth inhibition against HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Study 2: Neuroprotective Potential
A separate investigation focused on the neuroprotective effects of AChE inhibitors derived from coumarin-thiazole hybrids. The study highlighted that compounds exhibiting strong AChE inhibition could potentially reverse cognitive deficits in Alzheimer’s models, emphasizing the therapeutic promise of 3F-MTC in neurodegenerative diseases .
Properties
Molecular Formula |
C19H12FNO3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C19H12FNO3S/c1-23-12-6-7-17-11(8-12)9-14(19(22)24-17)16-10-25-18(21-16)13-4-2-3-5-15(13)20/h2-10H,1H3 |
InChI Key |
UKGSWNUKZLNNIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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